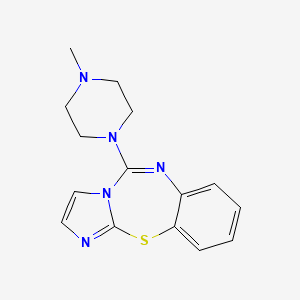

Pentiapine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylpiperazin-1-yl)imidazo[2,1-b][1,3,5]benzothiadiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5S/c1-18-8-10-19(11-9-18)14-17-12-4-2-3-5-13(12)21-15-16-6-7-20(14)15/h2-7H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACMWMBWGSPRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=NC=CN24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60231075 | |

| Record name | Pentiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81382-51-6 | |

| Record name | Pentiapine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081382516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTIAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAP39VD6P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Dibenzo-thiazepine Class Antipsychotics

Introduction to Quetiapine

Quetiapine is a second-generation (atypical) antipsychotic agent used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder[3][4]. Its therapeutic efficacy is believed to stem from its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors[3][5]. The core structure is a dibenzo[b,f][1][6]thiazepine ring system, which is a common scaffold for this class of drugs. This guide details a common synthetic route and a standard purification process for obtaining high-purity Quetiapine free base and its fumarate salt.

Synthesis of Quetiapine

A prevalent industrial synthesis approach involves a two-step process starting from dibenzo[b,f][1][6]thiazepin-11(10H)-one. The first step is a chlorination reaction to create a reactive intermediate, followed by a nucleophilic substitution with the desired piperazine side-chain.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 11-chlorodibenzo[b,f][1][6]thiazepine (Intermediate II)

-

A reaction vessel is charged with dibenzo[b,f][1][6]thiazepin-11(10H)-one (Intermediate I), an organic solvent (e.g., toluene), an inorganic base (e.g., potassium carbonate), and an organic base (e.g., triethylamine).

-

The mixture is stirred at room temperature to form a suspension.

-

Phosphorous oxychloride (POCl₃) is added dropwise over a period of 30-60 minutes.

-

The reaction mixture is heated to reflux and maintained until the reaction is complete, as monitored by a suitable chromatographic method (e.g., TLC or HPLC).

-

Upon completion, the excess POCl₃ and solvent can be removed under reduced pressure.

Step 2: Synthesis of Quetiapine Free Base (Final Product)

-

The crude intermediate (II) is dissolved in an appropriate organic solvent.

-

2-(2-(Piperazin-1-yl)ethoxy)ethanol is added to the mixture.

-

The reaction is heated and maintained at reflux until completion.

-

The mixture is cooled to room temperature and worked up by adding a strong base solution (e.g., 30% w/w NaOH)[6].

-

The organic phase, now containing Quetiapine free base, is separated.

Data Presentation: Synthesis Parameters

| Parameter | Value / Compound | Molar Mass ( g/mol ) | Molar Eq. | Notes |

| Starting Material | Dibenzo[b,f][1][6]thiazepin-11(10H)-one | 241.31 | 1.0 | Intermediate I |

| Reagent (Step 1) | Phosphorous Oxychloride (POCl₃) | 153.33 | 1.1 - 1.5 | Chlorinating agent |

| Bases (Step 1) | Inorganic & Organic Base Mixture | - | Varies | To neutralize HCl byproduct |

| Reagent (Step 2) | 2-(2-(Piperazin-1-yl)ethoxy)ethanol | 174.24 | 1.0 - 1.2 | Side-chain precursor |

| Solvent | Toluene | - | - | Common solvent for both steps |

| Typical Molar Yield | Quetiapine Free Base | 383.51 | - | 91-96% reported in some processes[6] |

Visualization: Synthesis Workflow

Purification of Quetiapine

High purity is essential for active pharmaceutical ingredients (APIs). Crude Quetiapine free base is typically purified by crystallization and/or conversion to a stable, crystalline salt, most commonly Quetiapine Fumarate[4]. This process effectively removes unreacted starting materials and side-products.

Experimental Protocol: Purification via Salt Formation

-

Dissolution & Extraction: The crude Quetiapine free base from the synthesis work-up is dissolved in a suitable organic solvent (e.g., toluene)[6].

-

Acidic Wash: The organic solution is treated with an acidic aqueous solution, such as citric acid in water. This protonates the basic Quetiapine, transferring it to the aqueous phase as a salt and leaving non-basic impurities in the organic phase[6].

-

Phase Separation: The aqueous phase containing the Quetiapine salt is separated and washed with fresh toluene to remove residual organic impurities[6].

-

Reconstitution of Free Base: The aqueous phase is treated with a base (e.g., potassium carbonate solution) to deprotonate the Quetiapine salt, reconstituting the free base which precipitates or is extracted back into an organic solvent[6].

-

Formation of Fumarate Salt: The purified free base is dissolved in a solvent like ethanol. A solution of fumaric acid in ethanol is then added, typically causing Quetiapine Fumarate to crystallize.

-

Isolation: The crystalline salt is isolated by filtration, washed with a cold solvent (e.g., ethanol) to remove soluble impurities, and dried under vacuum.

Data Presentation: Purification Parameters

| Parameter | Specification | Method |

| Starting Material Purity | Variable (e.g., 95-98%) | HPLC |

| Final Purity (API) | > 99.5% | HPLC |

| Single Impurity Threshold | < 0.1% | ICH Guidelines[7] |

| Purification Method | Acid-base extraction followed by salt formation/crystallization | - |

| Crystallization Solvent | Ethanol, Isopropanol, or mixtures | - |

Visualization: Purification Workflow

Mechanism of Action: Receptor Antagonism

The therapeutic effects of Quetiapine and other atypical antipsychotics are primarily attributed to their ability to block specific neurotransmitter receptors in the brain. The "atypical" profile is characterized by a potent antagonism of serotonin 5-HT2A receptors combined with a moderate antagonism of dopamine D2 receptors[3][5]. This dual action is thought to be responsible for improving both positive and negative symptoms of schizophrenia while having a lower propensity for extrapyramidal side effects compared to older, "typical" antipsychotics.

Visualization: Synaptic Signaling Pathway

References

- 1. Pentiapine | C15H17N5S | CID 54742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound maleate (C15H17N5S) [pubchemlite.lcsb.uni.lu]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8389716B2 - Process for the synthesis of quetiapine - Google Patents [patents.google.com]

- 7. EP2343296A1 - A process for the purification of paliperidone - Google Patents [patents.google.com]

In Vitro Mechanism of Action of Quetiapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro mechanism of action of Quetiapine, an atypical antipsychotic agent. The document elucidates its complex multi-receptor binding profile and functional activity at key central nervous system targets. Quantitative binding affinities (Ki) for dopamine, serotonin, histamine, and adrenergic receptors are presented, alongside descriptions of its antagonist, partial agonist, and reuptake inhibition properties. Detailed protocols for standard in vitro assays, including radioligand binding and functional assays, are provided to facilitate experimental replication and further investigation. Furthermore, key signaling pathways modulated by Quetiapine are visualized through diagrams to offer a clear understanding of its molecular interactions. This guide is intended for researchers, scientists, and drug development professionals engaged in neuropsychopharmacology and related fields.

Introduction

Quetiapine is a second-generation (atypical) antipsychotic approved for the treatment of schizophrenia, bipolar disorder, and as an adjunctive treatment for major depressive disorder.[1] Its therapeutic efficacy is attributed to a complex and broad interaction with multiple neurotransmitter receptor systems. Unlike first-generation antipsychotics, which primarily act as potent dopamine D2 receptor antagonists, Quetiapine exhibits a distinct binding profile characterized by a higher affinity for serotonin type 2A (5-HT2A) receptors relative to dopamine D2 receptors.[2] This guide focuses exclusively on the in vitro pharmacological properties of Quetiapine and its primary active metabolite, Norquetiapine, which significantly contributes to its overall clinical effect.[3]

Receptor Binding Affinity

The cornerstone of Quetiapine's mechanism of action is its affinity for a wide array of G-protein coupled receptors (GPCRs). Binding affinity is typically determined through competitive radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.[4] The following tables summarize the in vitro binding affinities of Quetiapine and its active metabolite, Norquetiapine, for key human receptors.

Table 1: Quetiapine Receptor Binding Profile

| Receptor Target | Ki (nM) | Reference(s) |

| Dopamine Receptors | ||

| D1 | 990 | [4] |

| D2 | 380 | [4] |

| D4 | 2020 | [4] |

| Serotonin Receptors | ||

| 5-HT1A | 432 - 390 | [4][5] |

| 5-HT2A | 100 - 640 | [4][5] |

| 5-HT2C | 1840 | [4] |

| 5-HT7 | 307 | [5][6] |

| Adrenergic Receptors | ||

| α1A | 22 | [4] |

| α2A | 2900 | [4] |

| Histamine Receptors | ||

| H1 | 6.9 - 11 | [4][5] |

| Muscarinic Receptors | ||

| M1 | 37 | [4] |

Table 2: Norquetiapine (N-desalkylquetiapine) Receptor and Transporter Binding Profile

| Target | Ki (nM) | Reference(s) |

| Norepinephrine Transporter (NET) | 10 - 100 | [3][7] |

| Histamine Receptors | ||

| H1 | 3.5 | [5][7] |

| Serotonin Receptors | ||

| 5-HT1A | 45 | [5][7] |

| 5-HT2A | 48 - 58 | [5][7] |

| 5-HT2B | 14 | [7] |

| 5-HT2C | 110 | [7] |

| 5-HT7 | 76 | [7] |

| Adrenergic Receptors | ||

| α1B | 10 - 100 | [7] |

| Muscarinic Receptors | ||

| M1 | 39 | [7] |

| M3 | 23 | [7] |

| M5 | 23 | [7] |

Functional Activity

Beyond simple binding, the functional consequence of receptor occupancy dictates the pharmacological effect of a drug. Quetiapine and Norquetiapine exhibit a range of functional activities, including antagonism, partial agonism, and transporter inhibition.

-

Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism : The primary antipsychotic effect of Quetiapine is believed to be mediated by its antagonist activity at both D2 and 5-HT2A receptors.[1][2] The relatively lower affinity for D2 receptors and rapid dissociation kinetics may contribute to its lower incidence of extrapyramidal side effects compared to typical antipsychotics.[4]

-

Serotonin 5-HT1A Partial Agonism : Both Quetiapine and Norquetiapine act as partial agonists at 5-HT1A receptors, a property that is thought to contribute to the anxiolytic and antidepressant effects of the drug.[2][3][8]

-

Norepinephrine Reuptake Inhibition : A key feature of Norquetiapine is its potent inhibition of the norepinephrine transporter (NET).[3][8] This action, which is absent in the parent compound Quetiapine, is a major contributor to its antidepressant efficacy.[9]

-

Histamine H1 Receptor Antagonism : Quetiapine is a potent H1 receptor antagonist.[4][5] This strong antihistaminic activity is responsible for the sedative effects commonly associated with the drug.[10]

-

Adrenergic α1 Receptor Antagonism : Antagonism at α1-adrenergic receptors can lead to side effects such as orthostatic hypotension.[4]

Signaling Pathways and Visualizations

The interaction of Quetiapine and Norquetiapine with their respective targets initiates or inhibits specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these key pathways.

Caption: Quetiapine's antagonistic effects on key receptors.

Caption: Norquetiapine's actions on NET and 5-HT1A receptors.

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the key in vitro experiments used to characterize compounds like Quetiapine.

Radioligand Competitive Binding Assay (for Ki Determination)

This assay measures the affinity of a test compound (e.g., Quetiapine) for a specific receptor by quantifying its ability to displace a radiolabeled ligand with known affinity.

Objective: To determine the inhibition constant (Ki) of a test compound.

Materials:

-

Cell membranes from a cell line stably expressing the human receptor of interest (e.g., HEK293 or CHO cells).

-

Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2 receptors).

-

Test compound (Quetiapine) at various concentrations.

-

Non-specific binding control (a high concentration of a non-radiolabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer to a predetermined protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a saturating concentration of an unlabeled competing ligand.

-

Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand competitive binding assay.

[³⁵S]GTPγS Functional Assay (for Agonist/Partial Agonist Activity)

This functional assay measures the activation of G-proteins coupled to a receptor of interest, providing information on the efficacy of a compound.

Objective: To determine if a test compound acts as an agonist, partial agonist, or antagonist at a specific GPCR.

Materials:

-

Cell membranes expressing the receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP (Guanosine diphosphate).

-

Test compound (e.g., Quetiapine, Norquetiapine).

-

Known agonist for the receptor (positive control).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Other materials as in the binding assay (plates, filters, etc.).

Procedure:

-

Membrane and Reagent Preparation: Prepare cell membranes as described previously. Prepare solutions of the test compound, [³⁵S]GTPγS, and GDP in assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, GDP, and varying concentrations of the test compound. To measure antagonist activity, pre-incubate the membranes with the test compound before adding a known agonist.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS to all wells.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing and Quantification: Wash the filters with ice-cold buffer and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound. For agonists, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist).

Neurotransmitter Reuptake Assay (for Transporter Inhibition)

This assay measures the ability of a compound to inhibit the reuptake of a radiolabeled neurotransmitter into cells expressing the specific transporter.

Objective: To determine the IC50 of a test compound for a specific neurotransmitter transporter (e.g., NET).

Materials:

-

Cell line stably expressing the human transporter of interest (e.g., HEK293-hNET cells).

-

Radiolabeled neurotransmitter (e.g., [³H]-Norepinephrine).

-

Test compound (e.g., Norquetiapine).

-

Known transporter inhibitor (positive control).

-

Culture medium and assay buffer.

-

96-well culture plates.

Procedure:

-

Cell Culture: Plate the transporter-expressing cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

-

Uptake Initiation: Add the radiolabeled neurotransmitter to each well to start the uptake process.

-

Incubation: Incubate for a defined, short period (e.g., 10-15 minutes) at 37°C.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Quantification: Lyse the cells and transfer the lysate to scintillation vials. Measure the radioactivity to quantify the amount of neurotransmitter taken up by the cells.

-

Data Analysis: Calculate the percentage of inhibition of uptake for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the resulting concentration-response curve.

Conclusion

The in vitro pharmacological profile of Quetiapine is complex, defined by its interactions with a broad spectrum of neurotransmitter receptors and transporters. Its primary mechanism involves antagonism at D2 and 5-HT2A receptors, which is central to its antipsychotic properties. The high affinity for and antagonism of H1 receptors explains its sedative effects. Furthermore, the actions of its major active metabolite, Norquetiapine, particularly its potent inhibition of the norepinephrine transporter and partial agonism at 5-HT1A receptors, are crucial for its antidepressant and anxiolytic efficacy. This multi-faceted mechanism of action underscores the therapeutic versatility of Quetiapine in treating a range of psychiatric disorders. The experimental protocols and data presented in this guide offer a foundational resource for further research and development in the field of neuropsychopharmacology.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. support.nanotempertech.com [support.nanotempertech.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. giffordbioscience.com [giffordbioscience.com]

The Discovery and Development of Quetiapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication developed in 1985 and first approved for medical use in the United States in 1997.[1] It is a dibenzothiazepine derivative used in the treatment of schizophrenia, bipolar disorder, and as an adjunctive treatment for major depressive disorder.[2][3] This technical guide provides an in-depth overview of the discovery and development history of quetiapine, with a focus on its pharmacological profile, key experimental data, and the methodologies employed in its evaluation.

Preclinical Development

Synthesis

The synthesis of quetiapine involves a multi-step process. A common route begins with the synthesis of the key intermediate, dibenzo[b,f][4][5]thiazepin-11(10H)-one. One documented method starts from 2-(phenylthio)aniline, which undergoes a one-pot reaction involving two in-situ steps to yield the dibenzo[b,f][4][5]thiazepin-11(10H)-one intermediate with a high yield and purity.[6] Another approach involves reacting dibenzo[b,f][4][5]thiazepin-11(10H)-one with phosphorous oxychloride to produce 11-chlorodibenzo[b,f][4][5]thiazepine. This intermediate is then reacted with 1-(2-hydroxyethoxy)ethyl)piperazine to yield quetiapine.[7][8]

Experimental Protocol: One-Pot Synthesis of Dibenzo[b,f][4][5]thiazepin-11[10H]-one [4][6]

-

Materials: 2-(phenylthio)aniline, triphosgene, toluene, 10% aqueous sodium bicarbonate solution, water, methanesulfonic acid, acetone.

-

Procedure:

-

Dissolve triphosgene in toluene and cool the mixture to -10 to 0°C.

-

Slowly add a solution of 2-(phenylthio)aniline in toluene to the cooled triphosgene mixture over approximately 3 hours, maintaining the temperature.

-

Raise the temperature of the reaction mixture to 20-30°C and maintain for about 4 hours, monitoring the reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, add a 10% aqueous solution of sodium bicarbonate and stir for 2 hours.

-

Separate the organic layer, wash it with water, and then distill the solvent under vacuum at a temperature below 65°C.

-

Add methanesulfonic acid to the residue and raise the temperature to 100-105°C, maintaining it until the reaction is complete as monitored by TLC.

-

Cool the reaction mass to 25-30°C and slowly add pre-cooled water to precipitate the solid product.

-

Isolate the solid by filtration, wash with water and then with acetone.

-

Dry the solid at 55-60°C to obtain dibenzo[b,f][4][5]thiazepin-11[10H]-one.

-

Preclinical Pharmacology

Quetiapine's preclinical profile suggested antipsychotic activity with a reduced propensity for extrapyramidal symptoms (EPS).[5][9] Animal models, such as conditioned avoidance tests in squirrel monkeys and apomorphine- or amphetamine-induced behavioral alteration paradigms, demonstrated its potential antipsychotic effects.[8] In these studies, quetiapine's potency was noted to be greater than clozapine in higher species like cats and monkeys, while being less potent in rodents.[5] Furthermore, preclinical studies indicated that quetiapine, similar to clozapine, only transiently elevates plasma prolactin levels and does not induce D2 receptor supersensitivity with chronic administration.[5]

Experimental Protocol: Conditioned Avoidance Response (CAR) Test in Rodents (General Overview) [10][11]

-

Apparatus: A two-compartment shuttle box with an open doorway connecting the compartments. The floor is typically capable of delivering a mild electric footshock.

-

Procedure:

-

Acquisition Training: An animal (e.g., a rat) is placed in the shuttle box. A neutral conditioned stimulus (CS), such as a light or a tone, is presented for a short duration. This is followed by an aversive unconditioned stimulus (US), typically a mild electric footshock delivered through the floor of the compartment the animal is in. The animal learns to avoid the footshock by moving to the other compartment upon presentation of the CS. If the animal fails to move during the CS, the footshock is delivered until it escapes to the other compartment.

-

Drug Testing: Once the animals are trained to a stable level of avoidance, they are administered the test compound (e.g., quetiapine) or a vehicle control. After a set pre-treatment time, the animals are placed back in the shuttle box and the number of successful avoidance responses, escape responses, and failures to respond are recorded. A drug is considered to have antipsychotic-like activity if it selectively suppresses the conditioned avoidance response without significantly affecting the escape response.

-

Mechanism of Action

The antipsychotic effect of quetiapine is believed to be mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2][12][13] The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while the antagonism of 5-HT2A receptors may contribute to the improvement of negative symptoms.[12][13]

Quetiapine and its active metabolite, norquetiapine, also exhibit affinity for a range of other neurotransmitter receptors, which contributes to its overall pharmacological profile and side effects.[2][14][15] These include histamine H1 receptors (contributing to sedation and weight gain), and adrenergic α1 receptors (associated with orthostatic hypotension).[2][14]

Receptor Binding Profile

The binding affinities of quetiapine and its major active metabolite, norquetiapine, for various neurotransmitter receptors have been characterized in vitro. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher binding affinity.

| Receptor | Quetiapine Ki (nM) | Norquetiapine Ki (nM) |

| Dopamine D1 | 990[14] | 210[16] |

| Dopamine D2 | 380[14] | 196[16] |

| Dopamine D3 | - | 570[16] |

| Dopamine D4 | 2020[14] | 1300[16] |

| Serotonin 5-HT1A | 390[14] | 45[16] |

| Serotonin 5-HT2A | 640[14] | 58[16] |

| Serotonin 5-HT2C | 1840[14] | 110[16] |

| Serotonin 5-HT7 | - | 76[16] |

| Histamine H1 | 11[16] | 3.5[16] |

| Adrenergic α1 | - | - |

| Adrenergic α2 | - | - |

| Muscarinic M1 | - | 39[16] |

| Muscarinic M2 | - | 453[16] |

| Muscarinic M3 | - | 23[16] |

| Muscarinic M4 | - | 110[16] |

| Muscarinic M5 | - | 23[16] |

| Norepinephrine Transporter (NET) | Inactive[16] | High Affinity[16] |

Experimental Protocol: Receptor Binding Assay (General Principles)

-

Objective: To determine the affinity of a test compound (ligand) for a specific receptor.

-

Materials:

-

A source of the target receptor (e.g., cell membranes from transfected cell lines or animal brain tissue).

-

A radiolabeled ligand known to bind to the receptor with high affinity and specificity.

-

The unlabeled test compound (e.g., quetiapine).

-

Assay buffer and filtration apparatus.

-

-

Procedure:

-

Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the unlabeled test compound.

-

Competition: The unlabeled test compound competes with the radiolabeled ligand for binding to the receptor.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Clinical Development

Pharmacokinetics

Quetiapine is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1 to 2 hours.[4] It exhibits linear pharmacokinetics within the clinical dose range.[4] The drug is approximately 83% bound to plasma proteins.[4]

The elimination half-life of quetiapine is approximately 7 hours, while its active metabolite, norquetiapine, has a half-life of 9-12 hours.[1] Metabolism is the primary route of elimination, occurring mainly in the liver via the cytochrome P450 3A4 (CYP3A4) enzyme.[2][4] Following administration of radiolabeled quetiapine, about 73% of the radioactivity is excreted in the urine and 21% in the feces.[4]

| Pharmacokinetic Parameter | Value |

| Bioavailability | Nearly complete relative to an oral solution[4] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours[4] |

| Protein Binding | ~83%[4] |

| Elimination Half-life (Quetiapine) | ~7 hours[4] |

| Elimination Half-life (Norquetiapine) | 9-12 hours[1] |

| Metabolism | Hepatic, primarily by CYP3A4[4] |

| Excretion | ~73% urine, ~21% feces[4] |

Clinical Efficacy

Clinical trials have established the efficacy of quetiapine in the treatment of schizophrenia and bipolar disorder.

Schizophrenia: Several 6-week, placebo-controlled trials demonstrated the efficacy of quetiapine in adults with schizophrenia, with an effective dose range of 150 mg to 750 mg per day.[10] A 6-week trial also showed its superiority over placebo in adolescents (ages 13-17) at an average dose of 400-800 mg/day.[10]

Bipolar Disorder: Two 12-week trials showed the efficacy of quetiapine as a monotherapy for acute manic episodes.[10] An 8-week, randomized, double-blind, placebo-controlled study involving 542 patients with bipolar I or II depression found that quetiapine monotherapy (300 mg/day or 600 mg/day) significantly improved quality of life and sleep compared to placebo.[17]

Experimental Protocol: Phase III Clinical Trial in Schizophrenia (Example Overview)

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Hospitalized patients with an acute exacerbation of chronic or subchronic schizophrenia. Inclusion criteria often include a specific baseline score on a psychiatric rating scale like the Positive and Negative Syndrome Scale (PANSS).

-

Intervention: Patients are randomized to receive either a fixed or flexible dose of quetiapine (e.g., 150-750 mg/day) or a placebo for a defined period (e.g., 6 weeks).[13]

-

Primary Efficacy Endpoint: The primary outcome measure is typically the change from baseline in the total score of a standardized rating scale, such as the PANSS or the Brief Psychiatric Rating Scale (BPRS), at the end of the treatment period.[13]

-

Secondary Endpoints: These may include changes in positive and negative symptom subscales, measures of depression and anxiety, and assessments of overall clinical improvement.

-

Safety and Tolerability: Assessed through the monitoring of adverse events, vital signs, weight, and laboratory parameters.

Signaling Pathways and Workflows

The mechanism of action of quetiapine involves the modulation of multiple neurotransmitter systems. The following diagrams illustrate the key signaling pathways and a typical drug development workflow.

Caption: Quetiapine's primary mechanism of action.

Caption: A typical drug development workflow.

References

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Dibenzo[b,f][1,4]thiazepin-11(10H)-one | 3159-07-7 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Clinical Trials Register [clinicaltrialsregister.eu]

- 7. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. ohsu.edu [ohsu.edu]

- 11. N-[11C]methylspiperone PET, in contrast to [11C]raclopride, fails to detect D2 receptor occupancy by an atypical neuroleptic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quetiapine in schizophrenia: onset of action within the first week of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mycaretests.com [mycaretests.com]

- 17. Positron emission tomography (PET) study with [11C]raclopride to determine central D2 dopamine occupancy of SEROQUEL [astrazenecaclinicaltrials.com]

Pentiapine: Identifier Information and Technical Data Limitations

IUPAC Name: 5-(4-methylpiperazin-1-yl)imidazo[2,1-b][1][2][3]benzothiadiazepine[1]

CAS Number: 81382-51-6[1][2][4]

Molecular Formula: C₁₅H₁₇N₅S[1]

Synonyms: CGS 10746B[1]

| Identifier | Value | Reference |

| IUPAC Name | 5-(4-methylpiperazin-1-yl)imidazo[2,1-b][1][2][3]benzothiadiazepine | [1] |

| CAS Number | 81382-51-6 | [1][2][4] |

| Molecular Formula | C₁₅H₁₇N₅S | [1] |

| Molecular Weight | 299.4 g/mol | [1] |

| InChI Key | FACMWMBWGSPRKO-UHFFFAOYSA-N | [4] |

Limitations in Available Technical Data

A comprehensive search for in-depth technical information on Pentiapine reveals a significant scarcity of publicly available data. While basic identifiers are accessible, detailed experimental protocols, extensive quantitative data for comparison, and specific signaling pathway information directly pertaining to this compound are not readily found in the scientific literature or chemical databases.

This compound's chemical structure and name suggest it belongs to the class of atypical antipsychotic agents, similar to compounds like quetiapine and clozapine. These agents typically exert their effects through complex interactions with various neurotransmitter receptors in the brain, most notably dopamine (D₂) and serotonin (5-HT₂A) receptors. The general mechanism of action for this class of drugs involves the modulation of these signaling pathways to restore a more balanced neurotransmitter activity.

Due to the lack of specific research and published studies on this compound, the core requirements for a detailed technical guide, including experimental protocols and specific signaling pathways, cannot be fulfilled at this time. The information available is insufficient to construct the requested tables of quantitative data or to generate a meaningful and accurate diagram of its specific biological signaling pathways. Further research and publication on this compound would be necessary to provide the in-depth technical documentation requested.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Asenapine: Pharmacological Aspects and Role in Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of CGS 10746

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for the compound CGS 10746, chemically known as 1-(4-(4-chlorophenyl)-2-(2-chlorophenyl)-1H-imidazol-5-yl)-N,N-dimethylmethanamine. The synthesis is presented in two main stages: the formation of the core imidazole ring and the subsequent N-aminomethylation. Two primary routes for the synthesis of the imidazole core are detailed, based on established organic chemistry principles and supported by literature on related compounds.

Part 1: Synthesis of the Imidazole Core: 4-(4-chlorophenyl)-2-(2-chlorophenyl)-1H-imidazole

The central heterocyclic structure of CGS 10746 is a 2,4-disubstituted imidazole. Two effective methods for the construction of this core are the Debus-Radziszewski reaction and the condensation of an α-haloketone with an amidine.

Route A: Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski reaction is a classic and versatile method for synthesizing substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia[1][2][3][4][5].

Reaction Scheme:

Figure 1: Debus-Radziszewski synthesis of the imidazole core.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add equimolar amounts of 4-chlorophenylglyoxal and 2-chlorobenzaldehyde.

-

Dissolve the starting materials in glacial acetic acid.

-

Add a significant excess of ammonium acetate (acting as the ammonia source).

-

Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the mixture with a base, such as a concentrated ammonium hydroxide solution, until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Dry the crude product and purify it by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(4-chlorophenyl)-2-(2-chlorophenyl)-1H-imidazole.

Quantitative Data (based on similar syntheses):

| Parameter | Value | Reference |

| Yield | 70-90% | [6] |

Route B: Condensation of an α-Haloketone with an Amidine

This route provides an alternative and often high-yielding pathway to 2,4-disubstituted imidazoles through the reaction of an α-haloketone with an amidine hydrochloride in the presence of a base[7][8].

Reaction Scheme:

Figure 2: Condensation synthesis of the imidazole core.

Experimental Protocol:

-

Suspend 2-chlorobenzamidine hydrochloride in ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Add a base, such as sodium bicarbonate or triethylamine, to the suspension and stir for 15-20 minutes.

-

Add an equimolar amount of 2-bromo-1-(4-chlorophenyl)ethanone to the reaction mixture.

-

Heat the mixture to reflux and maintain it for 3-5 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate has formed, collect it by filtration. Otherwise, evaporate the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 4-(4-chlorophenyl)-2-(2-chlorophenyl)-1H-imidazole.

Quantitative Data (based on similar syntheses):

| Parameter | Value | Reference |

| Yield | 80-95% | [7] |

Part 2: N-Aminomethylation of the Imidazole Core

The final step in the synthesis of CGS 10746 is the introduction of the N,N-dimethylmethanamine group at the N-1 position of the imidazole ring. This is typically achieved via a Mannich-type reaction.

Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located on a nitrogen atom of the imidazole ring using formaldehyde and a secondary amine, in this case, dimethylamine[9][10][11].

Reaction Scheme:

Figure 3: N-Aminomethylation via the Mannich reaction.

Experimental Protocol:

-

Dissolve the 4-(4-chlorophenyl)-2-(2-chlorophenyl)-1H-imidazole in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.

-

To this solution, add an aqueous solution of formaldehyde (e.g., 37% formalin) and an aqueous solution of dimethylamine (e.g., 40% solution) in slight excess.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and wash with water to remove any unreacted formaldehyde and dimethylamine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to yield the final compound, CGS 10746.

Quantitative Data (based on similar syntheses):

| Parameter | Value | Reference |

| Yield | 60-80% | [9] |

Experimental Workflows

Figure 4: Overall experimental workflow for the synthesis of CGS 10746.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Heterocyclic Organic Reaction - By Vishal Dakhale | PPTX [slideshare.net]

- 6. ijprajournal.com [ijprajournal.com]

- 7. mdpi.com [mdpi.com]

- 8. BJOC - Formaldehyde surrogates in multicomponent reactions [beilstein-journals.org]

- 9. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oarjbp.com [oarjbp.com]

- 11. Aminomethylation of Thiourea with Formaldehyde and Cyclic Amines | Semantic Scholar [semanticscholar.org]

Pentiapine Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the methodologies for the identification and validation of the molecular target of Pentiapine, a hypothetical novel antipsychotic agent. In the absence of pre-existing data for this compound, this document outlines a comprehensive strategy based on established principles of G protein-coupled receptor (GPCR) deorphanization and characterization, a common approach for neuropsychiatric drug discovery. The guide details experimental protocols for target identification through reverse pharmacology and various screening techniques. It further describes a suite of in vitro and in vivo assays for target validation, including binding affinity determination, functional characterization of signaling pathways, and confirmation of target engagement in a physiological context. All quantitative data is presented in standardized tables for clarity and comparative analysis. Additionally, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding of the complex biological processes and experimental designs involved.

Introduction

The discovery of novel antipsychotic agents with improved efficacy and side-effect profiles is a critical goal in psychiatric medicine. This compound is a novel small molecule entity with potential antipsychotic properties. However, its mechanism of action and molecular target(s) are currently unknown. The process of identifying and validating the specific biological molecule(s) through which a drug exerts its therapeutic effect is a cornerstone of modern drug development. This process, known as target identification and validation, is essential for understanding a drug's pharmacology, predicting its clinical efficacy, and identifying potential off-target effects.

Given that many successful antipsychotic drugs target G protein-coupled receptors (GPCRs), a logical starting point for this compound is to investigate its potential interaction with this large and functionally diverse family of cell surface receptors.[1] Many GPCRs remain "orphans," meaning their endogenous ligands and physiological functions are yet to be discovered. The deorphanization of these receptors presents a significant opportunity for novel drug discovery.

This guide will therefore focus on a systematic approach to:

-

Identify the putative GPCR target of this compound using established deorphanization strategies.

-

Validate this target through a series of rigorous in vitro and in vivo experiments.

Target Identification: Deorphanization of GPCRs

The initial phase of target discovery for this compound will focus on identifying its cognate GPCR. Several complementary strategies can be employed.

Reverse Pharmacology

Reverse pharmacology begins with a known receptor and seeks to identify its unknown ligand.[2] In the context of this compound, this involves screening it against a panel of known orphan GPCRs.

Experimental Protocol: Cell-Based Functional Screening

-

Cell Line Preparation: Stably transfect individual cell lines (e.g., HEK293 or CHO) with the gene encoding each orphan GPCR of interest.

-

Assay Development: For each cell line, develop a functional assay that can detect receptor activation. This typically involves measuring the accumulation of second messengers like cyclic AMP (cAMP) or intracellular calcium.[3][4]

-

High-Throughput Screening (HTS): Screen this compound against the panel of orphan GPCR-expressing cell lines using the developed functional assays. A positive "hit" is identified when this compound elicits a functional response in a specific cell line.[1][3]

In Silico Ligand Screening

Computational methods can be used to predict the binding of this compound to virtual models of orphan GPCRs.[5][6] This approach can help prioritize receptors for experimental screening.

Methodology: Virtual Screening

-

Homology Modeling: Generate three-dimensional structural models of orphan GPCRs based on the crystal structures of related, well-characterized GPCRs.

-

Molecular Docking: Computationally "dock" the three-dimensional structure of this compound into the predicted binding pockets of the orphan GPCR models.

-

Scoring and Ranking: Use scoring functions to estimate the binding affinity of this compound for each receptor. Receptors with the highest predicted binding affinities are prioritized for experimental validation.

Affinity Chromatography

This biochemical approach uses this compound as a "bait" to isolate its binding partner from a complex mixture of proteins.

Experimental Protocol: this compound-Coupled Affinity Matrix

-

Matrix Preparation: Covalently attach this compound to a solid support (e.g., agarose beads) to create an affinity matrix.

-

Protein Extraction: Prepare a protein lysate from a relevant tissue or cell source (e.g., brain tissue).

-

Affinity Purification: Incubate the protein lysate with the this compound-coupled matrix. Proteins that bind to this compound will be retained on the matrix.

-

Elution and Identification: Elute the bound proteins and identify them using mass spectrometry.

Target Validation: In Vitro Characterization

Once a putative GPCR target for this compound has been identified, a series of in vitro assays are necessary to confirm and characterize the interaction.

Binding Assays

Binding assays directly measure the affinity of this compound for its target receptor.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from the GPCR-expressing cell line identified in the initial screen.

-

Competition Binding: Incubate the membranes with a known radiolabeled ligand for the receptor in the presence of increasing concentrations of unlabeled this compound.[2][7]

-

Data Analysis: Measure the displacement of the radioligand by this compound to determine its inhibitory constant (Ki), a measure of its binding affinity.

Table 1: this compound Binding Affinity Data (Hypothetical)

| Assay Type | Target Receptor | Radioligand | This compound Ki (nM) |

|---|

| Radioligand Binding | Orphan GPCR X | [3H]-Ligand Y | 15.2 |

Experimental Protocol: Scintillation Proximity Assay (SPA)

SPA is a homogeneous binding assay that does not require a separation step, making it suitable for high-throughput applications.[8][9]

-

Bead Preparation: Couple the receptor-containing cell membranes to scintillant-containing beads.

-

Binding Reaction: Add a radiolabeled ligand and varying concentrations of this compound to the beads.

-

Signal Detection: When the radioligand binds to the receptor on the bead, it comes into close proximity with the scintillant, generating a light signal that can be measured.[10]

Functional Assays

Functional assays determine whether this compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (reduces basal receptor activity).

Experimental Protocol: cAMP Assay (for Gs and Gi-coupled GPCRs)

-

Cell Stimulation: Treat GPCR-expressing cells with varying concentrations of this compound. For Gi-coupled receptors, cells are co-stimulated with forskolin to induce cAMP production.[11]

-

cAMP Measurement: Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).[3][12]

-

Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.

Experimental Protocol: Calcium Flux Assay (for Gq-coupled GPCRs)

-

Cell Loading: Load GPCR-expressing cells with a calcium-sensitive fluorescent dye.[4]

-

Cell Stimulation: Stimulate the cells with varying concentrations of this compound.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.[13][14]

-

Data Analysis: Generate dose-response curves to determine the EC50 or IC50 of this compound.

Table 2: this compound In Vitro Functional Activity (Hypothetical)

| Assay Type | Target Receptor | G-Protein Coupling | This compound Activity | EC50/IC50 (nM) |

|---|---|---|---|---|

| cAMP Assay | Orphan GPCR X | Gi | Antagonist | 25.8 |

| Calcium Flux | Orphan GPCR Y | Gq | No Activity | >10,000 |

Target Validation: In Vivo Engagement and Pathway Analysis

Confirming that this compound interacts with its target in a living organism and modulates the intended signaling pathways is a crucial validation step.

In Vivo Target Engagement

Methodology: Activity-Based Protein Profiling (ABPP)

ABPP uses chemical probes to assess the functional state of enzymes and other proteins directly in complex biological samples.[1][15]

-

Probe Design: Develop a chemical probe that covalently binds to the active site of the target GPCR.

-

In Vivo Administration: Treat animals with this compound followed by administration of the ABPP probe.

-

Analysis: Analyze tissue lysates to quantify the extent to which this compound has blocked the binding of the probe to the target receptor, thus confirming target engagement.[5][16]

Downstream Signaling Pathway Analysis

Investigating the signaling cascades downstream of the target GPCR provides further evidence of target engagement and helps to elucidate the mechanism of action of this compound.

Methodology: Phospho-Protein Analysis

-

Tissue Collection: Collect relevant tissues (e.g., brain regions) from animals treated with this compound or a vehicle control.

-

Protein Extraction and Analysis: Extract proteins and use techniques like Western blotting or mass spectrometry to quantify the phosphorylation status of key downstream signaling proteins (e.g., ERK, Akt).

-

Pathway Mapping: Map the observed changes in protein phosphorylation to known signaling pathways to understand how this compound modulates cellular function.

Visualizations

Signaling Pathway Diagrams

Caption: Overview of canonical GPCR signaling pathways.

Experimental Workflow Diagrams

Caption: Workflow for this compound target identification.

Caption: Workflow for this compound target validation.

Conclusion

The identification and validation of a drug's molecular target is a complex but essential process in modern pharmacology. This technical guide has outlined a comprehensive and systematic approach for elucidating the target and mechanism of action of this compound, a hypothetical novel antipsychotic. By employing a combination of computational, biochemical, and cell-based assays, researchers can confidently identify and validate the primary molecular target of this compound. The subsequent in vivo studies are critical for confirming target engagement in a physiological setting and for understanding the downstream signaling events that mediate its therapeutic effects. The methodologies and workflows presented here provide a robust framework for the preclinical characterization of this compound and other novel drug candidates.

References

- 1. Target identification with quantitative activity based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. revvity.com [revvity.com]

- 10. Item - Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. - Public Library of Science - Figshare [plos.figshare.com]

- 11. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. drugtargetreview.com [drugtargetreview.com]

- 15. Activity Based Protein Profiling ABPP | MtoZ Biolabs [mtoz-biolabs.com]

- 16. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Notes and Protocols for Quetiapine Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] In preclinical research, rodent models are indispensable for elucidating its mechanism of action, pharmacokinetic profile, and therapeutic potential. This document provides detailed application notes and protocols for the administration of Quetiapine in mice and rats, summarizing key quantitative data and outlining experimental procedures. The primary mechanism of action of Quetiapine involves the antagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors.[1][3]

Data Presentation

Table 1: Pharmacokinetic Parameters of Quetiapine in Rodents

| Parameter | Rat | Mouse | Source(s) |

| Route of Administration | Oral (PO), Intraperitoneal (IP) | Intraperitoneal (IP), Subcutaneous (SC) | [4][5] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours (PO) | Not Specified | [6] |

| Terminal Half-life (t½) | ~7 hours | Not Specified | [7] |

| Protein Binding | ~83% | Not Specified | [6] |

| Metabolism | Primarily hepatic, via CYP3A4 | Primarily hepatic | [1][7] |

| Primary Excretion Route | Urine (73%), Feces (21%) | Not Specified | [7] |

| Oral LD50 | 2000 mg/kg | Not Specified | [1] |

Table 2: Common Dosage Ranges for Quetiapine in Rodent Models

| Administration Route | Species | Dosage Range | Application/Model | Source(s) |

| Oral (PO) | Rat | 25 mg/kg/day | Chronic treatment for memory and signaling studies | [8] |

| Mouse | 5, 10, 15 mg/kg | Neuropathic pain model | [9] | |

| Intraperitoneal (IP) | Rat | 10 mg/kg/day | Chronic unpredictable mild stress (CUMS) model | [4] |

| Mouse | 10 mg/kg/day | Schizophrenia-like behaviors (MK-801 model) | [5][10] | |

| Mouse | 40, 80, 120 mg/kg | Conditioned place preference | [11] | |

| Subcutaneous (SC) | Mouse | 2 mg/kg/day | Schizophrenia-like behaviors (MK-801 model) | [5] |

| Rat | Not Specified | Not Specified | [12] |

Signaling Pathways

The therapeutic effects of Quetiapine are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1] The following diagrams illustrate the general signaling cascades associated with these receptors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Quetiapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. Chronic Quetiapine Administration Has a Therapeutic Effect on Anxiety and Depression‐Like Behavior in a Chronic Unpredictable Mild Stress (CUMS) Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quetiapine Attenuates Schizophrenia-Like Behaviors and Demyelination in a MK-801–Induced Mouse Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psychiatrist.com [psychiatrist.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Oral quetiapine treatment results in time-dependent alterations of recognition memory and brain-derived neurotrophic factor-related signaling molecules in the hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. General procedures for drug administration [bio-protocol.org]

- 10. Quetiapine improves sensorimotor gating deficit in a sleep deprivation-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quetiapine-Induced Place Preference in Mice: Possible Dopaminergic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Quetiapine and Related Compounds in Cell Culture

Note: Initial searches for "Pentiapine" did not yield specific results for a compound with that name. Based on the similarity of the name and the context of the requested information (cell culture treatment protocols, signaling pathways), it is highly probable that the intended compound was Quetiapine , a commonly used atypical antipsychotic. Therefore, these application notes and protocols focus on Quetiapine and other relevant atypical antipsychotics for which substantial cell culture data is available.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Quetiapine and related atypical antipsychotics in cell culture experiments. The information covers the mechanism of action, effects on cellular processes, and detailed protocols for experimental procedures.

Mechanism of Action and Cellular Effects

Quetiapine and similar atypical antipsychotics are multi-action agents that primarily act as antagonists of dopamine D2 and serotonin 5-HT2A receptors.[1] Their effects on cancer cells are increasingly being investigated, revealing mechanisms that extend beyond their neuropsychiatric applications. In cell culture, these compounds have been shown to exert antiproliferative and cytotoxic activities, induce oxidative stress, and trigger apoptosis.[2]

A key aspect of their mechanism involves the modulation of critical intracellular signaling pathways, including the AKT/GSK-3 and mTOR pathways.[1][3] Antipsychotics like Quetiapine can increase the phosphorylation of GSK-3 by AKT, leading to the inhibition of GSK-3 activity.[1] This modulation of signaling cascades can, in turn, affect cell proliferation, survival, and apoptosis.[1][4] Furthermore, some atypical antipsychotics have been observed to induce cell cycle arrest, often at the G0/G1 or G2/M phase, by affecting the expression of key cell cycle regulators like p21.[5][6][7]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Quetiapine and related compounds from various cell culture studies.

Table 1: Cytotoxicity and Growth Inhibition of Antipsychotic-Related Compounds in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Exposure Time (h) | Reference |

| Pentathiepin 1 | Leukemia & Ovary | Cell Viability (IC50) | 0.42 - 0.58 | Not Specified | [2] |

| Pentathiepin 1 | Breast & Pancreatic Cancer | Cell Viability (IC50) | 1.39 - 2.34 | Not Specified | [2] |

| Pentathiepin 3 | Various | Growth Inhibition (GI50) | 0.17 | Not Specified | [2] |

| Pentathiepin 6 | Various | Growth Inhibition (GI50) | 0.57 | Not Specified | [2] |

| Chlorpromazine (CPZ) | CD1 Mouse Pancreatic Beta Cells | Cell Viability (IC50) | Lowest among tested APs | 48 | [8] |

| Clozapine (CLZ) | CD1 Mouse Pancreatic Beta Cells | Cell Viability (IC50) | Highest among tested APs | 48 | [8] |

Table 2: Effects of Antipsychotic-Related Compounds on Cellular Processes

| Compound | Cell Line | Effect | Concentration | Time (h) | Reference |

| Pentathiepins | Various Cancer Cell Lines | Induction of intracellular ROS | 25.0 µM | 0.25 | [2] |

| Olanzapine, Quetiapine | PC12 | Protection from Aβ(25-35)-induced apoptosis | Not Specified | 24 | [9] |

| Olanzapine, Quetiapine | PC12 | Blockade of Aβ(25-35)-induced caspase-3 activation | Not Specified | Not Specified | [9] |

| Clozapine | A549, H1299 | G0/G1 cell cycle arrest | 50 µM | 72 | [6] |

| Clozapine | MCF-7 | G0/G1 phase arrest | Not Specified | Not Specified | [10] |

| Clozapine | MCF-7 | ~50% apoptosis | 50 µM | 72 | [10] |

Experimental Protocols

General Cell Culture and Maintenance

This protocol provides a general guideline for maintaining adherent cell lines. Specific conditions may vary depending on the cell line.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[11]

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[11]

-

Subculturing:

-

When cells reach 70-90% confluency, remove the culture medium.[11]

-

Briefly rinse the cell layer with an equal volume of phosphate-buffered saline (PBS), pH 7.4.[11]

-

Add 0.25% (w/v) trypsin-EDTA solution and incubate until the cell layer is dispersed (typically within 5 minutes).[11]

-

Add complete growth medium to inactivate the trypsin and gently pipette to create a single-cell suspension.[11]

-

Aliquot the cell suspension into new culture vessels at the desired seeding density.[11]

-

Preparation of Quetiapine Stock Solution

-

Solubility: Quetiapine fumarate is soluble in aqueous solutions. For cell culture experiments, it is often dissolved in sterile water or PBS. The freebase form may require an organic solvent like DMSO for initial solubilization, followed by dilution in culture medium.

-

Stock Solution Preparation:

-

Weigh the required amount of Quetiapine fumarate powder.

-

Dissolve in sterile, nuclease-free water or PBS to a stock concentration of 10-100 mM.

-

Filter-sterilize the stock solution through a 0.22 µm syringe filter.

-

Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Quetiapine or the control vehicle for the desired duration (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seed cells in a 6-well plate and treat with Quetiapine or control for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Treat cells with Quetiapine or control as described for the apoptosis assay.

-

Harvest and wash the cells with cold PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathways

References

- 1. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Alteration in the mRNA expression profile of the autophagy-related mTOR pathway in schizophrenia patients treated with olanzapine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unique pharmacological actions of atypical neuroleptic quetiapine: possible role in cell cycle/fate control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Induction of p21/WAF1 and G1 cell-cycle arrest by the chemopreventive agent apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of antipsychotic-induced cytotoxic effects on isolated CD1 mouse pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Olanzapine and quetiapine protect PC12 cells from beta-amyloid peptide(25-35)-induced oxidative stress and the ensuing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A psychiatric medication, clozapine, induces autophagy and apoptosis in breast cancer cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. genome.ucsc.edu [genome.ucsc.edu]

Application Notes and Protocols for High-Throughput Screening of Pentiapine

Introduction

Pentiapine is an experimental small molecule compound (C15H17N5S) with potential applications in neuroscience drug discovery.[1] While the specific biological targets of this compound are not yet fully elucidated in publicly available literature, its chemical scaffold suggests potential activity as a modulator of central nervous system (CNS) receptors. This document provides detailed application notes and protocols for high-throughput screening (HTS) assays to identify and characterize the bioactivity of this compound and analogous compounds. The protocols described herein are focused on common targets for antipsychotic drugs, such as dopamine and serotonin receptors, which represent plausible putative targets for a novel CNS-active compound.[2][3]

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid and efficient testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[4] These hits can then be further optimized in a hit-to-lead campaign.[4] The following protocols describe both biochemical and cell-based HTS assays suitable for identifying this compound's potential mechanism of action.

Putative Biological Targets for this compound

Given the structural similarities of many CNS-active compounds, and the common mechanisms of action for antipsychotic agents, the following G-protein coupled receptors (GPCRs) are proposed as initial putative targets for this compound screening campaigns:

-

Dopamine D2 Receptor (D2R): A primary target for most antipsychotic medications.[3] Blockade of D2R in the mesolimbic pathway is associated with the amelioration of positive symptoms of psychosis.

-

Serotonin 2A Receptor (5-HT2AR): A key target for atypical antipsychotics. Antagonism of this receptor is thought to contribute to a lower incidence of extrapyramidal side effects and may improve cognitive and negative symptoms.

The following sections detail HTS protocols for these two high-priority targets.

Section 1: D2R Competitive Binding Assay

This biochemical assay is designed to determine if this compound can displace a known radiolabeled ligand from the Dopamine D2 receptor, thereby identifying a direct binding interaction.

Experimental Workflow

Detailed Protocol

1. Materials and Reagents:

- HEK293 cell membranes expressing human Dopamine D2 Receptor (PerkinElmer, cat# ES-212-M)

- [³H]-Spiperone (PerkinElmer, cat# NET565250UC)

- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

- Wash Buffer: 50 mM Tris-HCl, pH 7.4

- Unlabeled Haloperidol (for non-specific binding control)

- This compound (and other test compounds) dissolved in 100% DMSO

- 384-well shallow-well microplates

- GF/B filter mats (PerkinElmer)

- MicroScint-20 scintillation fluid (PerkinElmer)

2. Procedure:

- Prepare a serial dilution of this compound in 100% DMSO.

- In a 384-well plate, add 0.2 µL of this compound dilutions or DMSO (for total binding) or 10 µM Haloperidol (for non-specific binding).

- Add 20 µL of D2R-expressing cell membranes (5 µ g/well ) diluted in Assay Buffer.

- Add 20 µL of [³H]-Spiperone (final concentration 0.2 nM) diluted in Assay Buffer.

- Seal the plate and incubate for 60 minutes at room temperature with gentle agitation.

- Harvest the plate contents onto a GF/B filter mat using a cell harvester, and wash 3 times with ice-cold Wash Buffer.

- Dry the filter mat, and add 30 µL of MicroScint-20 to each well.

- Read the plate on a microplate scintillation counter (e.g., TopCount NXT).

3. Data Analysis:

- Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Sample_CPM - NSB_CPM) / (TB_CPM - NSB_CPM)) where CPM is Counts Per Minute, NSB is Non-Specific Binding, and TB is Total Binding.

- Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

- Assay quality is assessed by calculating the Z'-factor: Z' = 1 - (3 * (SD_TB + SD_NSB)) / |Mean_TB - Mean_NSB| A Z'-factor > 0.5 indicates an excellent assay.

Expected Data

| Compound | IC₅₀ (nM) | Z'-Factor |

| Haloperidol (Control) | 2.5 | 0.78 |

| This compound (Hit) | 15.7 | 0.75 |

| Inactive Compound | >10,000 | 0.81 |

Section 2: 5-HT2A Receptor Functional Assay (Calcium Mobilization)

This cell-based functional assay measures the ability of this compound to antagonize the 5-HT2A receptor, which, upon activation, couples to Gαq and triggers the release of intracellular calcium.

Signaling Pathway

Detailed Protocol

1. Materials and Reagents:

- CHO-K1 cells stably expressing human 5-HT2A Receptor (e.g., from ATCC or other commercial vendor)

- Assay Medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

- Fluo-4 AM calcium indicator dye (Thermo Fisher)

- Probenecid (to prevent dye leakage)

- Serotonin (5-HT) as the agonist

- This compound (and other test compounds) dissolved in 100% DMSO

- 384-well black-walled, clear-bottom microplates

2. Procedure:

- Seed 5-HT2A-expressing CHO-K1 cells into 384-well plates at a density of 20,000 cells/well and incubate overnight.

- Prepare the Fluo-4 AM loading buffer by dissolving Fluo-4 AM and probenecid in Assay Medium.

- Remove the cell culture medium and add 20 µL of Fluo-4 AM loading buffer to each well.

- Incubate the plate for 60 minutes at 37°C.

- During incubation, prepare serial dilutions of this compound and a fixed concentration of the agonist (Serotonin, at its EC₈₀ concentration).

- After incubation, wash the cells gently with Assay Medium.

- Place the plate into a fluorescence imaging plate reader (e.g., FLIPR Tetra).

- Add 10 µL of the this compound dilution to the wells and incubate for 15 minutes (pre-incubation).

- Initiate fluorescence reading and add 10 µL of the Serotonin (EC₈₀) solution.

- Continue to read the fluorescence intensity for 2-3 minutes to capture the peak calcium response.

3. Data Analysis:

- The primary readout is the change in fluorescence intensity upon agonist addition.

- Calculate the percent antagonism for each concentration of this compound: % Antagonism = 100 * (1 - (Sample_Response - Min_Response) / (Max_Response - Min_Response)) where Max_Response is agonist only, and Min_Response is buffer only.